

# Technical Guide: Physicochemical Properties of 1-(6-Bromonaphthalen-2-yl)ethanone

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## Compound of Interest

Compound Name: 1-(6-Bromonaphthalen-2-yl)ethanone

Cat. No.: B074744

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for the chemical compound **1-(6-Bromonaphthalen-2-yl)ethanone**. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize substituted naphthalene derivatives as key intermediates in organic synthesis. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis is provided, accompanied by a mandatory visualization.

## Chemical Identity and Structure

**1-(6-Bromonaphthalen-2-yl)ethanone**, also known as 2-acetyl-6-bromonaphthalene, is an aromatic ketone and a brominated derivative of 2-acetonaphthone. Its chemical structure consists of a naphthalene ring system substituted with a bromine atom at the 6-position and an acetyl group at the 2-position. This substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and functional materials.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	<b>1-(6-bromonaphthalen-2-yl)ethanone</b>	<a href="#">[1]</a>
CAS Number	1590-25-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> BrO	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	2-Acetyl-6-bromonaphthalene, 6-Bromo-2-acetonaphthone, 1-(6-bromo-2-naphthyl)ethanone	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChIKey	UZDOTHVVSQOCJO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

| SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | [\[1\]](#)[\[3\]](#) |

## Physicochemical Properties

The physicochemical properties of a compound are critical for determining its suitability for various applications, including reaction conditions, formulation, and biological interactions. The properties of **1-(6-Bromonaphthalen-2-yl)ethanone** are summarized below.

Table 2: Core Physicochemical Data

Property	Value	Source
Molecular Weight	<b>249.10 g/mol</b>	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	247.98368 Da	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[2]</a> <a href="#">[4]</a>
Purity	≥97% (typical commercial purity)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

| Storage Temperature | Room Temperature / Ambient Storage [\[\[2\]\[3\]\[4\]](#) |

Table 3: Computed Physicochemical Properties

Property	Value	Method/Source
XLogP3	3.5	Computed by XLogP3 3.0 <a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	17.1 Å <sup>2</sup>	Computed by Cactvs 3.4.8.18 <a href="#">[1]</a>
Hydrogen Bond Donors	0	Computed by Cactvs 3.4.8.18 <a href="#">[1]</a>
Hydrogen Bond Acceptors	1	Computed by Cactvs 3.4.8.18 <a href="#">[1]</a>

| Rotatable Bonds | 1 | Computed by Cactvs 3.4.8.18[\[1\]](#) |

## Experimental Protocols: Synthesis

**1-(6-Bromonaphthalen-2-yl)ethanone** is not a naturally occurring compound and must be synthesized. A common and established method for its preparation involves the Friedel-Crafts acylation of 2-bromonaphthalene. While a specific, detailed protocol for this exact compound is not readily available in the provided search results, a general procedure can be outlined based on standard organic synthesis methodologies for similar transformations.

Objective: To synthesize **1-(6-Bromonaphthalen-2-yl)ethanone** via Friedel-Crafts acylation of 2-bromonaphthalene.

Materials:

- 2-Bromonaphthalene (starting material)
- Acetyl chloride or Acetic anhydride (acylating agent)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>) (Lewis acid catalyst)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Carbon disulfide ( $\text{CS}_2$ ) (solvent)
- Hydrochloric acid ( $\text{HCl}$ ), dilute aqueous solution
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) (drying agent)
- Hexanes or Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler) to maintain an inert atmosphere.
- **Catalyst Suspension:** The flask is charged with anhydrous aluminum chloride and a portion of the dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath to 0-5 °C.
- **Addition of Acylating Agent:** Acetyl chloride is added dropwise to the stirred suspension of aluminum chloride.
- **Addition of Substrate:** A solution of 2-bromonaphthalene in the dry solvent is added dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
- **Quenching:** The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Work-up:** The organic layer is separated. The aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure **1-(6-Bromonaphthalen-2-yl)ethanone**.

## Visualization of Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as a workflow diagram. This provides a clear, high-level overview of the key stages of the process, from starting materials to the final purified product.



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Caption: Workflow for the synthesis of **1-(6-Bromonaphthalen-2-yl)ethanone**.

## Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Hazard Statement	Description	Source
H302	Harmful if swallowed	[4]
H315	Causes skin irritation	[4]
H319	Causes serious eye irritation	[4]
H335	May cause respiratory irritation	
Signal Word	Warning	[4]

| Pictograms | GHS07 (Exclamation Mark) |[4] |

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

## Conclusion

**1-(6-Bromonaphthalen-2-yl)ethanone** is a well-characterized chemical intermediate with defined physicochemical properties. Its solid form and stability at room temperature make it convenient to handle and store.[2][3][4] The presence of the bromo and acetyl functional groups on the naphthalene core provides two distinct reactive sites, making it a versatile building block for the synthesis of a wide range of more complex organic molecules for pharmaceutical and materials science applications. Standard synthetic procedures, such as the Friedel-Crafts acylation, can be reliably employed for its preparation. Proper safety protocols must be followed during its handling due to its potential as an irritant and its acute oral toxicity. [4]

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## References

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